molecular formula C11H13NO2S B13549073 N-(3-ethynylphenyl)propane-1-sulfonamide

N-(3-ethynylphenyl)propane-1-sulfonamide

Cat. No.: B13549073
M. Wt: 223.29 g/mol
InChI Key: WVTQTAALAGKTQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)propane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethynylphenyl)propane-1-sulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Biological Activity

N-(3-ethynylphenyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group attached to a phenyl ring with an ethynyl substituent. The general structure can be represented as follows:

C10H11NO2S\text{C}_{10}\text{H}_{11}\text{NO}_2\text{S}

The synthesis typically involves the reaction of ethynyl-substituted anilines with sulfonyl chlorides under basic conditions, leading to the formation of various sulfonamide derivatives.

Antiviral Properties

Recent studies have highlighted the antiviral potential of sulfonamides, including this compound. For instance:

  • Activity Against Viruses : Research indicates that certain sulfonamides exhibit inhibitory effects against viruses such as coxsackievirus B and avian paramyxovirus. The IC50 values for these compounds can be as low as 1.5 μM, indicating potent antiviral activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of viral glycoproteins, which are crucial for viral entry into host cells. This has been demonstrated in studies where sulfonamides were shown to inhibit the glycoproteins of Ebola virus (EBOV) .
Compound Virus Target IC50 (μM) Selectivity Index
This compoundCoxsackievirus B7.5 ± 0.81.8
Various SulfonamidesAvian Paramyxovirus1.5 ± 0.22.8

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The IC50 values vary depending on the specific cell line tested.
  • Enhancement of Chemotherapeutic Efficacy : In vitro studies have suggested that this compound can enhance the efficacy of established chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy .
Cell Line IC50 (μM) Effect on Chemotherapy
MCF-7 (Breast)<10Enhances Doxorubicin efficacy
HCT-116 (Colon)<15Inhibits P-gp activity

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Antiviral Efficacy Against EBOV : A study demonstrated that this compound effectively inhibits EBOV glycoproteins, showing comparable efficacy to sertraline, a known antiviral agent .
  • Combination Therapy in Cancer Models : In vivo models indicated that when combined with doxorubicin, this compound significantly restored cytotoxic activity against resistant cancer cell lines .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-(3-ethynylphenyl)propane-1-sulfonamide

InChI

InChI=1S/C11H13NO2S/c1-3-8-15(13,14)12-11-7-5-6-10(4-2)9-11/h2,5-7,9,12H,3,8H2,1H3

InChI Key

WVTQTAALAGKTQB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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